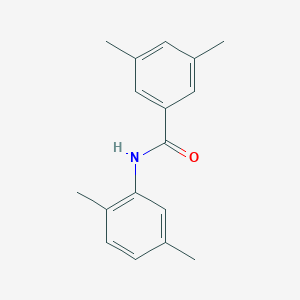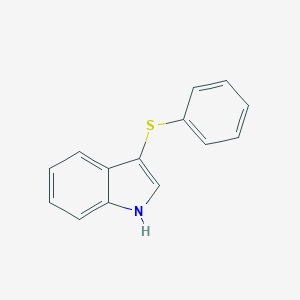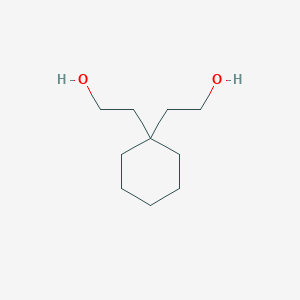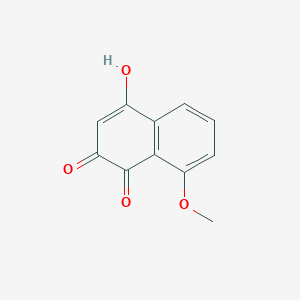
N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM is widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
DBM exerts its therapeutic effects by modulating various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. DBM also activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress. Additionally, DBM has been shown to inhibit the activity of histone deacetylases, which play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
DBM has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DBM has also been shown to induce apoptosis in cancer cells, while protecting normal cells from damage. Additionally, DBM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, it has a relatively low toxicity profile, making it safe for use in animal models. However, DBM has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on DBM. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DBM has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. DBM has been shown to enhance the effectiveness of chemotherapy drugs in animal models, and further research is needed to determine its potential use in humans. Additionally, further research is needed to optimize the synthesis and formulation of DBM for use in vivo.
Métodos De Síntesis
DBM can be synthesized through a three-step process involving the condensation of 2,5-dimethylbenzaldehyde with acetone, followed by the reaction of the resulting chalcone with benzoyl chloride. The final step involves the purification of the compound through recrystallization.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DBM has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Propiedades
Número CAS |
724429-79-2 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-11-5-6-14(4)16(10-11)18-17(19)15-8-12(2)7-13(3)9-15/h5-10H,1-4H3,(H,18,19) |
Clave InChI |
MKZHZBKGSMNZFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)

![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)

![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)


